3-(4-Benzylphenyl)propanoic acid
Description
Contextualization of Substituted Propanoic Acids within Medicinal Chemistry Scaffolds
Substituted propanoic acids are a cornerstone in the design of various medicinal chemistry scaffolds. humanjournals.comorientjchem.org The propanoic acid functional group is a key structural feature in many biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic profiles. nih.govcreative-proteomics.com Notably, this scaffold is a defining characteristic of the "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs), which includes well-known drugs like ibuprofen (B1674241) and naproxen. humanjournals.comacs.org The biological response of these NSAIDs is primarily due to their inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) biosynthesis. humanjournals.comorientjchem.org
Rationale for Investigating Benzylphenyl-Substituted Propanoic Acids
The investigation into benzylphenyl-substituted propanoic acids, such as 3-(4-benzylphenyl)propanoic acid, is driven by the quest for novel compounds with enhanced or unique biological activities. The introduction of a benzyl (B1604629) group to the phenyl ring of a propanoic acid derivative can significantly alter its three-dimensional structure, lipophilicity, and electronic properties. nih.gov These modifications can lead to differential interactions with biological targets, potentially resulting in improved efficacy or a different pharmacological profile compared to existing arylpropanoic acids. nih.govnih.gov
Research into related structures, such as (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives, has identified them as a new class of antagonists for G protein-coupled receptors (GPCRs) like GPR34. researchgate.netnih.gov This suggests that benzylphenyl-substituted propanoic acids could also interact with various cellular signaling pathways, opening up avenues for new therapeutic applications, including the potential treatment of neuropathic pain. researchgate.netnih.gov The synthesis and study of compounds like this compound are therefore a logical progression in the exploration of the therapeutic potential of arylpropanoic acid derivatives.
Chemical and Physical Properties of this compound
The properties of this compound and its derivatives are crucial for understanding their behavior in chemical and biological systems.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound often involves multi-step procedures. A common precursor is 3-(4-hydroxyphenyl)propanoic acid. One documented synthesis involves the reaction of 3-(4-hydroxyphenyl)propionic acid with benzyl bromide in the presence of potassium carbonate and tetrahydrofuran (B95107) to yield benzyl 3-(4-benzyloxyphenyl)propionate. prepchem.com
Further modifications can be made to this basic structure. For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been achieved and these compounds have been investigated for their antimicrobial properties. nih.gov The synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives from ketoprofen (B1673614) has also been reported, highlighting the versatility of the propanoic acid scaffold in creating new chemical entities. researchgate.net These synthetic strategies allow for the creation of a library of related compounds for further investigation.
Table of Mentioned Compounds
Structure
3D Structure
Properties
CAS No. |
89709-71-7 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-(4-benzylphenyl)propanoic acid |
InChI |
InChI=1S/C16H16O2/c17-16(18)11-10-13-6-8-15(9-7-13)12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,17,18) |
InChI Key |
RUVNLBIJNLSOOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CCC(=O)O |
Origin of Product |
United States |
Chemical Derivatization and Structural Modification of 3 4 Benzylphenyl Propanoic Acid
Esterification and Amidation for Research Probes
The carboxylic acid moiety of 3-(4-benzylphenyl)propanoic acid is a prime site for derivatization through esterification and amidation. These reactions are fundamental in medicinal chemistry for the synthesis of prodrugs and for creating research probes to study biological processes. researchgate.net
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, such as the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. For instance, reaction with methanol (B129727) under acidic conditions yields the corresponding methyl ester. google.com This transformation is often a preliminary step for further modifications or for altering the physicochemical properties of the parent compound, such as its lipophilicity and cell permeability.
Amidation: Amide derivatives are synthesized by reacting the carboxylic acid, or its more reactive acyl chloride or ester form, with a primary or secondary amine. nih.gov This reaction is highly versatile, allowing for the introduction of a wide array of substituents by varying the amine component. The resulting amide bond is generally more stable to hydrolysis than an ester bond, which can be advantageous for certain research applications. For example, amidation with tris(hydroxymethyl)methanamine can be carried out in a suitable solvent like DMSO. google.com
These ester and amide derivatives can serve as valuable research probes. By incorporating fluorescent tags, biotin (B1667282) labels, or photoreactive groups through the ester or amide linkage, researchers can investigate the interactions of these molecules with biological targets.
Hydrazide and Oxadiazole Formation for Novel Scaffold Generation
A significant pathway for generating novel molecular scaffolds from this compound involves the formation of hydrazides and their subsequent conversion to 1,3,4-oxadiazoles. nih.govutar.edu.my
Hydrazide Formation: The synthesis of the corresponding hydrazide is typically achieved by reacting the methyl or ethyl ester of this compound with hydrazine (B178648) hydrate. nih.govnih.gov This reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester.
Oxadiazole Formation: The resulting hydrazide is a key intermediate for the synthesis of 1,3,4-oxadiazoles, a class of five-membered heterocyclic compounds. nih.govnih.gov A common method for this transformation is the cyclodehydration of the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). nih.govutar.edu.mymdpi.com The reaction involves the formation of a diacylhydrazine intermediate which then cyclizes to form the oxadiazole ring. mdpi.com Alternative methods for oxadiazole synthesis include the oxidative cyclization of acyl hydrazones. nih.gov
The 1,3,4-oxadiazole (B1194373) ring is a valuable scaffold in medicinal chemistry as it can act as a bioisostere for ester and amide groups, offering improved metabolic stability. nih.gov
Introduction of Heterocyclic Moieties for Enhanced Research Utility
The introduction of various heterocyclic moieties onto the this compound framework can significantly enhance its utility in research by modifying its biological and physicochemical properties.
Beyond oxadiazoles, other heterocyclic rings can be synthesized from the hydrazide intermediate. For example, reaction of the hydrazide with diketones can lead to the formation of pyrrole (B145914) derivatives. nih.gov Condensation with isatin (B1672199) can yield hydrazone-type compounds. nih.gov Furthermore, the aromatic rings of the parent molecule can be functionalized to introduce heterocyclic substituents, although this is a less direct approach. The synthesis of such derivatives allows for the exploration of a wider chemical space and the potential discovery of compounds with novel properties. nih.govnih.gov
Stereochemical Control in Derivatization
When the derivatization process introduces a new chiral center, or if the starting material is a single enantiomer, controlling the stereochemistry is crucial. For this compound itself, the carbon atom alpha to the carboxylic acid is not chiral. However, modifications to the propanoic acid chain can introduce chirality.
In such cases, stereoselective synthesis methods would be necessary to obtain specific stereoisomers. This can be achieved by using chiral catalysts, chiral auxiliaries, or by separating the resulting enantiomers or diastereomers through chiral chromatography. The stereochemical configuration of a molecule can have a profound impact on its biological activity, making stereochemical control an important consideration in the design and synthesis of new derivatives.
Research Findings
The derivatization of this compound has led to the synthesis of a variety of compounds with diverse chemical structures. The following table summarizes some of the key derivatives and the synthetic methods employed.
| Derivative Type | Starting Material | Key Reagents | Resulting Moiety | Reference |
| Methyl Ester | This compound | Methanol, H₂SO₄ | Ester | google.com |
| Amide | This compound methyl ester | Tris(hydroxymethyl)methanamine, K₂CO₃, DMSO | Amide | google.com |
| Hydrazide | This compound ester | Hydrazine hydrate | Hydrazide | nih.govnih.gov |
| 1,3,4-Oxadiazole | 3-(4-Benzylphenyl)propanehydrazide | Carboxylic acid, POCl₃ | 1,3,4-Oxadiazole | nih.govutar.edu.mymdpi.com |
| Pyrrole | 3-(4-Benzylphenyl)propanehydrazide | 2,5-Hexanedione, Acetic acid | Pyrrole | nih.gov |
| Hydrazone | 3-(4-Benzylphenyl)propanehydrazide | Isatin | Hydrazone | nih.gov |
Structure Activity Relationship Sar Investigations of 3 4 Benzylphenyl Propanoic Acid Derivatives
Elucidation of Pharmacophoric Elements within the Benzylphenylpropanoic Acid Core
The fundamental structure of 3-(4-benzylphenyl)propanoic acid comprises three key pharmacophoric elements: a carboxylic acid group, a central phenyl ring, and a terminal benzyl (B1604629) group. The interplay of these components defines the molecule's ability to interact with biological targets.
The Carboxylic Acid Moiety: This acidic group is a critical feature, often acting as a primary binding point to biological targets through ionic interactions or hydrogen bonding. In many structurally related anti-inflammatory drugs, the carboxylic acid group is essential for activity. Its anionic character at physiological pH allows it to interact with positively charged residues, such as arginine or lysine, in the binding sites of enzymes or receptors.
The Lipophilic Core: The biphenylmethane framework, consisting of the central phenyl ring and the benzyl group, constitutes a large, lipophilic region. This part of the molecule is crucial for establishing van der Waals and hydrophobic interactions within the target's binding pocket. The flexibility of the methylene (B1212753) bridge connecting the two phenyl rings allows the molecule to adopt various conformations, which can be critical for fitting into the binding site.
The Aromatic Rings: The two phenyl rings provide a platform for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan at the active site. The electronic nature of these rings can be modulated by substituents to fine-tune binding affinity.
In related series, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the core structure is considered a promising pharmacophore due to its synthetic accessibility and the ease with which various substituents can be introduced to probe the chemical space around the core. mdpi.com
Impact of Substituent Electronic and Steric Properties on Biological Interactions
The biological activity of derivatives of the benzylphenylpropanoic acid scaffold can be significantly altered by introducing various substituents on the aromatic rings or the propanoic acid chain. These modifications can affect the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
Studies on related 3-benzoylpropionic acid derivatives have shown that the electronic effects of substituents on the benzene (B151609) ring are important for their biological activity. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the acidity of the propanoic acid moiety and the electronic character of the aromatic rings, which in turn affects binding.
In a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives evaluated for antimicrobial and anticancer activity, the nature of the substituents played a defining role in their biological profiles. mdpi.comnih.gov For example, the introduction of hydrazone functionalities and various aromatic and heterocyclic rings led to a range of activities, highlighting the importance of both steric bulk and electronic properties.
Table 1: Effect of Substituents on the Anticancer Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cells
| Compound | Substituent R | % Cell Viability |
| 12 | -NH-N=CH-(4-chlorophenyl) | ~50% |
| 20 | -NH-N=CH-(furan-2-yl) | ~50% |
| 21 | -NH-N=CH-(5-methylfuran-2-yl) | ~50% |
| 22 | -NH-N=CH-(5-nitrofuran-2-yl) | ~50% |
| 29 | -NH-N=CH-(pyridin-4-yl) | ~50% |
Data synthesized from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, demonstrating that various aromatic and heterocyclic substituents on the propanoic acid side chain can confer significant cytotoxic activity. mdpi.com
Positional Isomerism and its Influence on Molecular Recognition
Positional isomerism, which involves changing the attachment points of substituents on the aromatic rings, can have a profound impact on a molecule's three-dimensional shape and its ability to be recognized by a biological target. For the this compound scaffold, the substitution pattern on both phenyl rings is critical.
In studies of 2-(3-benzoylphenyl)propanoic acid (ketoprofen), a well-known NSAID, the relative positions of the propanoic acid and the benzoyl group are crucial for its anti-inflammatory activity. researchgate.net Derivatives of ketoprofen (B1673614) where the core structure is modified have been synthesized to explore these spatial relationships. The difference between a 2-propanoic acid and a 3-propanoic acid, as well as the linkage (a direct bond, a methylene bridge, or a keto group), significantly influences the molecule's conformational freedom and its interaction with cyclooxygenase enzymes.
Conformational Analysis and Bioactive Conformations
The biological activity of flexible molecules like this compound is intimately linked to their conformational preferences. The molecule can adopt a range of shapes due to rotation around its single bonds, but only specific conformations, known as the "bioactive conformations," are able to bind effectively to the target.
The key rotatable bonds in this compound are:
The bond between the phenyl ring and the propanoic acid side chain.
The C-C bonds within the propanoic acid chain.
The methylene bridge connecting the two phenyl rings.
Conformational analysis of similar structures, such as α-phenylpropionic acids, has revealed a relationship between the dihedral angle of the propionic acid residue and anti-inflammatory activity. researchgate.net It was found that a more open dihedral angle between the phenyl ring and the carboxylic acid group correlates with higher activity. researchgate.net
For this compound, the bioactive conformation would likely involve an orientation that optimizes the interactions of the carboxylic acid, the central phenyl ring, and the terminal benzyl group with their respective binding pockets on the biological target. The flexibility of the methylene linker allows the two aromatic rings to adopt a relative orientation that is complementary to the topology of the active site. Computational modeling and spectroscopic techniques are valuable tools for investigating these conformational preferences.
Mechanistic Studies on the Biological Effects of 3 4 Benzylphenyl Propanoic Acid Analogs
Enzyme Inhibition Studies (e.g., Urease Inhibition)
Analogs of 3-(4-benzylphenyl)propanoic acid have been investigated for their ability to inhibit various enzymes, with urease being a notable target. Urease, a nickel-containing enzyme, is crucial for the survival of certain pathogenic bacteria and fungi. researchgate.net Its inhibition is a key strategy in combating infections caused by these microorganisms.
Thiourea derivatives of 2-(4-isobutylphenyl)propanoic acid have demonstrated significant potential as jack bean urease inhibitors. nih.gov In one study, several 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas were synthesized and evaluated. nih.gov The most potent compounds exhibited IC₅₀ values in the nanomolar range, indicating strong inhibitory activity. nih.gov Kinetic studies revealed that these compounds act as competitive or mixed-type inhibitors, binding reversibly to the enzyme. nih.gov Computational docking studies suggested that these inhibitors interact with key residues in the active site of the urease enzyme. nih.gov
Similarly, chiral 5-aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones, which can be considered structural analogs, have also shown potent urease inhibition. scispace.com Two compounds from this series were found to be more potent than the standard inhibitor, thiourea. scispace.com
Beyond urease, other enzymes are also targeted by propanoic acid analogs. For instance, 2-benzyl-3,4-iminobutanoic acid has been identified as a competitive inhibitor of carboxypeptidase A. nih.gov Furthermore, certain 4-(phenylamino)quinazoline and pyrido[3,2-d]pyrimidine (B1256433) derivatives, which share structural motifs with propanoic acid analogs, have been developed as irreversible inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov These compounds bind to the ATP site of the enzyme, leading to the alkylation of a specific cysteine residue. nih.gov
Table 1: Urease Inhibition by Propanoic Acid Analogs
| Compound Class | Example Compound | Inhibition Type | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas | Compound 4h | Competitive | 0.0081 | nih.gov |
| 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas | Compound 4e | Mixed | 0.0086 | nih.gov |
| 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas | Compound 4j | Mixed | 0.0094 | nih.gov |
| Chiral 5-aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones | Compound 6d | Not specified | 7,800 | scispace.com |
Note: IC₅₀ values are presented as reported in the literature.
Receptor Binding Profiling and Ligand-Target Interactions
The biological effects of this compound analogs are also mediated through their interaction with specific cellular receptors. A notable example is the G protein-coupled receptor 34 (GPR34), which has been identified as a target for (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives. researchgate.netnih.gov These compounds act as antagonists of GPR34. researchgate.netnih.gov
Structure-activity relationship (SAR) studies have led to the identification of highly potent antagonists. nih.gov For instance, compound 5e from this series displayed an IC₅₀ value of 0.680 μM in a GloSensor cAMP assay and 0.059 μM in a Tango assay, demonstrating its strong binding and functional antagonism at the GPR34 receptor. nih.gov These antagonists have shown high selectivity for GPR34 over other related receptors. nih.gov
Another class of propanoic acid analogs, the 3-(2-aminocarbonyl-4-phenoxymethylphenyl)propanoic acids, have been developed as potent and selective antagonists of the prostaglandin (B15479496) E receptor 3 (EP3) subtype. nih.gov These compounds were evaluated for their ability to antagonize PGE₂-induced effects, demonstrating their in vivo efficacy. nih.gov
Cellular Pathway Modulation in In Vitro Systems
The interaction of these analogs with their molecular targets initiates a cascade of intracellular events, leading to the modulation of various cellular pathways. In vitro studies have been instrumental in elucidating these effects.
Derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been shown to dose-dependently inhibit lysophosphatidylserine-induced ERK1/2 phosphorylation in Chinese Hamster Ovary (CHO) cells that express GPR34. researchgate.netnih.gov This indicates that these GPR34 antagonists can effectively block the downstream signaling initiated by the natural ligand of the receptor. researchgate.netnih.gov
Furthermore, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been investigated for their antimicrobial and anticancer activities. nih.govmdpi.com Certain derivatives exhibited structure-dependent activity against multidrug-resistant bacterial and fungal pathogens. nih.gov In the context of cancer, some of these compounds were able to reduce the viability of A549 non-small cell lung cancer cells by 50% and inhibit their migration in vitro. mdpi.com These effects are indicative of the modulation of cellular pathways involved in cell survival and motility. mdpi.com
Table 2: In Vitro Cellular Effects of Propanoic Acid Analogs
| Compound Class | Cell Line | Effect | Reference |
|---|---|---|---|
| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives | CHO-GPR34 | Inhibition of ERK1/2 phosphorylation | researchgate.netnih.gov |
Investigation of Molecular Targets and Downstream Signaling
The identification of specific molecular targets is fundamental to understanding the mechanism of action of any bioactive compound. For analogs of this compound, several key targets and their downstream signaling pathways have been identified.
GPR34 has been confirmed as a direct molecular target for (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives. researchgate.netnih.gov By acting as antagonists, these compounds block the G protein-coupled signaling that would normally be initiated by the receptor's agonist. This has been demonstrated through cAMP and ERK1/2 phosphorylation assays. nih.gov The successful use of these antagonists in a mouse model of neuropathic pain suggests that targeting GPR34 could be a promising therapeutic strategy. researchgate.netnih.gov
In the case of 4-(phenylamino)quinazoline and pyrido[3,2-d]pyrimidine-6-acrylamides, the molecular target is the EGFR tyrosine kinase. nih.gov These compounds function as irreversible inhibitors by forming a covalent bond with a cysteine residue in the ATP-binding pocket of the receptor. nih.gov This leads to the inhibition of EGFR autophosphorylation and the downstream signaling pathways that control cell proliferation and survival. nih.gov
Molecular docking studies have also been employed to predict and rationalize the interaction between propanoic acid derivatives and their targets. For example, in silico studies of 2-(3-benzoylphenyl)propanoic acid derivatives helped to understand their structural preferences for inhibition. researchgate.net Similarly, for urease inhibitors, computational models have corroborated experimental findings, showing how these compounds fit into the active site of the enzyme. nih.gov
Computational Chemistry and Molecular Modeling of 3 4 Benzylphenyl Propanoic Acid
Molecular Docking Simulations for Ligand-Target Interactions
A thorough review of scientific literature reveals a lack of specific studies on the molecular docking simulations of 3-(4-Benzylphenyl)propanoic acid with biological targets. While molecular docking is a common technique to predict the binding orientation of a ligand to a protein, no published research detailing such simulations for this particular compound could be identified.
Quantitative Structure-Activity Relationship (QSAR) Modeling
There is currently no available scientific literature that includes this compound in the development or validation of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies are instrumental in correlating the chemical structure of compounds with their biological activities, but such research has not yet been reported for this specific molecule.
Pharmacophore Modeling and Virtual Screening
An extensive search of published research indicates that no pharmacophore models have been developed based on this compound, nor has it been identified as a hit in virtual screening campaigns based on existing pharmacophores. These methods are pivotal for identifying novel molecules with the potential for specific biological activities.
Prediction of Molecular Interactions and Binding Modes
Detailed predictions of the molecular interactions and specific binding modes of this compound with any biological receptor are not available in the current body of scientific literature. Such studies are fundamental to understanding the mechanism of action at a molecular level.
In Silico Assessment of Molecular Properties for Biological Systems
A comprehensive in silico assessment of the molecular properties of this compound, such as ADME (Absorption, Distribution, Metabolism, and Excretion) and other physicochemical characteristics relevant to biological systems, has not been reported in published research. These computational predictions are essential for evaluating the drug-likeness of a compound.
Advanced Spectroscopic and Chromatographic Techniques for Analysis of 3 4 Benzylphenyl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(4-Benzylphenyl)propanoic acid by providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
In ¹H NMR spectroscopy, the proton signals of this compound are observed at specific chemical shifts (δ), which are indicative of their chemical environment. The protons of the propanoic acid chain typically appear in the upfield region, while the aromatic protons are found further downfield. For instance, the methylene (B1212753) protons adjacent to the carboxylic acid group and the other methylene group of the propanoic acid chain are expected to resonate at distinct chemical shifts. The aromatic protons of the two phenyl rings will also exhibit characteristic signals, with their multiplicity and coupling constants providing information about their substitution pattern. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information by revealing the number of distinct carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing at a characteristic downfield chemical shift. The carbons of the two phenyl rings will also give rise to a series of signals in the aromatic region of the spectrum. The aliphatic carbons of the propanoic acid chain will be observed in the upfield region. The precise chemical shifts of each carbon atom can be used to confirm the connectivity of the molecule.
While specific spectral data for this compound is not widely published, data from structurally similar compounds, such as 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid, can provide insights into the expected spectral features. For this related compound, the methylene carbons of the propanoic acid moiety appear at approximately 30.87 ppm and 36.21 ppm, and the carboxylic acid carbon resonates at 173.94 ppm. blogspot.com The proton signals for the propanoic acid chain in a similar structure are observed as triplets around 2.60 ppm and 2.84 ppm. blogspot.com
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular formula is C₁₆H₁₆O₂, corresponding to a molecular weight of approximately 240.29 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (–COOH) as a neutral radical, leading to a significant peak. For this compound, this would result in a fragment ion corresponding to the [M-45]⁺ species. Another potential fragmentation is the cleavage of the bond between the two phenyl rings, which would generate characteristic fragment ions. The analysis of these fragmentation patterns allows for the confirmation of the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching vibration of the hydroxyl group, which typically appears in the region of 3300-2500 cm⁻¹. docbrown.infolibretexts.org This broadness is due to hydrogen bonding between the carboxylic acid molecules. docbrown.infolibretexts.org Another strong and sharp absorption band is expected for the carbonyl (C=O) stretching vibration of the carboxylic acid, which is typically observed in the range of 1725-1700 cm⁻¹. docbrown.info
Additionally, the spectrum will display C-H stretching vibrations for the aromatic rings and the aliphatic chain. Aromatic C-H stretches usually appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The presence of the benzene (B151609) rings will also give rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The "fingerprint region" of the spectrum, below 1500 cm⁻¹, will contain a complex pattern of absorptions that is unique to the molecule and can be used for its identification. docbrown.info
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of chemical compounds. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is often employed.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. pensoft.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with the pH adjusted to ensure the carboxylic acid is in a suitable ionization state for optimal separation. pensoft.netnih.gov
For example, a method developed for a similar compound, 3-[4-(2-methylpropyl)phenyl]propanoic acid, utilized a Zr-CARB column with a mobile phase of acetonitrile and a phosphate (B84403) buffer (pH 3.5) at a temperature of 80°C. nih.gov Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic rings of the compound absorb strongly, or a fluorescence detector for enhanced sensitivity. nih.gov The retention time of the compound under specific HPLC conditions is a characteristic property that can be used for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination. pensoft.net The entire analysis can often be completed in under 30 minutes. nih.gov
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is widely used for the qualitative analysis of reaction mixtures and for the preliminary assessment of compound purity. researchgate.net In the context of this compound, TLC can be invaluable for monitoring the progress of its synthesis. youtube.com
A small spot of the reaction mixture is applied to a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. youtube.comnih.gov The plate is then placed in a developing chamber containing a suitable mobile phase, a solvent or a mixture of solvents. The mobile phase ascends the plate by capillary action, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. youtube.com
By comparing the spots of the reaction mixture with those of the starting materials and the expected product, the progress of the reaction can be easily visualized. youtube.com The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction. youtube.com The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and can aid in its identification. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using staining agents like iodine vapor. youtube.com
Emerging Research Applications and Future Perspectives for Benzylphenylpropanoic Acids
Development as Chemical Probes for Biological System Interrogation
The utility of a molecule as a chemical probe lies in its ability to selectively interact with a biological target, thereby enabling the study of that target's function. Derivatives of the benzylphenylpropanoic acid core are showing considerable promise in this area. A notable example is the development of a series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives, which have been identified as a new class of antagonists for the G protein-coupled receptor 34 (GPR34). researchgate.netnih.gov
GPR34 is implicated in various physiological and pathological processes, and the availability of potent and selective antagonists is crucial for dissecting its roles. nih.gov In one study, structure-activity relationship (SAR) investigations led to the identification of a particularly potent compound within this series. nih.gov This molecule demonstrated the ability to inhibit the signaling of GPR34 in a dose-dependent manner in cellular assays. nih.gov Specifically, it was shown to block the phosphorylation of ERK1/2 induced by lysophosphatidylserine (B10771985) in cells engineered to express GPR34. nih.gov The high in vitro selectivity and low cytotoxicity of this compound underscore its potential as a chemical probe for interrogating the function of GPR34 in various biological contexts. nih.gov
The para-substituted phenyl propionic acid scaffold is a recurring structural motif in agonists of another G protein-coupled receptor, GPR40 (also known as FFA1), which is a target for the treatment of type 2 diabetes. researchgate.net This highlights the adaptability of the benzylphenylpropanoic acid framework for creating specific modulators of different GPCRs.
Potential in Scaffold Hopping and Lead Optimization
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a molecule with a bioisosteric equivalent to discover new compounds with improved properties. The benzylphenylpropanoic acid scaffold is proving to be a fertile ground for such explorations. Its chemical tractability allows for systematic modifications to explore new chemical space and optimize pharmacological properties.
The aforementioned GPR34 antagonists derived from (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid serve as a prime example of lead optimization. nih.gov Through systematic structural modifications, researchers were able to significantly enhance the potency of the initial hit compound. nih.gov This process of refining the molecular structure to improve its interaction with the biological target is a cornerstone of drug discovery.
Furthermore, research on related propanoic acid derivatives demonstrates the broader potential of this chemical class. For instance, a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been synthesized and screened for antimicrobial and anticancer activities. nih.govmdpi.com These studies revealed that specific substitutions on the core scaffold led to compounds with potent activity against multidrug-resistant pathogens and various cancer cell lines. nih.govmdpi.com Similarly, modifications of ketoprofen (B1673614), a 2-(3-benzoylphenyl)propanoic acid, have yielded dual-mechanism drugs with both anti-inflammatory and anticancer properties. technologynetworks.comresearchgate.net These examples collectively illustrate the immense potential of the propanoic acid scaffold in generating diverse and biologically active molecules through scaffold hopping and lead optimization strategies. The benzylphenyl moiety offers a key lipophilic region that can be tailored to achieve specific target interactions.
Integration with High-Throughput Screening Methodologies
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. The benzylphenylpropanoic acid scaffold and its derivatives are well-suited for integration into HTS campaigns. Their synthesis is often amenable to parallel and combinatorial approaches, allowing for the generation of diverse libraries with relative ease.
The discovery of the GPR34 antagonists, for instance, likely involved the screening of a library of related compounds to identify an initial "hit". nih.gov The subsequent structure-activity relationship studies would have also benefited from the ability to rapidly synthesize and test a series of analogues. The data generated from such screens are invaluable for building computational models that can predict the activity of virtual compounds, further accelerating the discovery process.
The development of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with antimicrobial and anticancer activities also highlights the synergy between chemical synthesis and HTS. nih.govmdpi.com Researchers were able to systematically screen a library of these compounds against a panel of pathogenic bacteria, fungi, and cancer cell lines to identify the most promising candidates. nih.govmdpi.com As our understanding of the biological targets of benzylphenylpropanoic acid derivatives grows, HTS will continue to be a critical tool for identifying new lead compounds and elucidating their mechanisms of action.
Advances in Synthetic Green Chemistry for Sustainable Production
The principles of green chemistry aim to design chemical processes that are more environmentally friendly, safer, and more efficient. As the benzylphenylpropanoic acid scaffold gains prominence, the development of sustainable synthetic routes becomes increasingly important. Key considerations in the green synthesis of these compounds include the use of less hazardous reagents, renewable feedstocks, and catalytic methods to minimize waste.
While specific green chemistry protocols for the industrial-scale synthesis of 3-(4-Benzylphenyl)propanoic acid are not yet widely published, general principles can be applied. For instance, traditional methods for creating the core structure might involve Friedel-Crafts reactions, which often utilize stoichiometric amounts of Lewis acids and chlorinated solvents. Greener alternatives could involve the use of solid acid catalysts that can be easily recovered and reused.
Furthermore, the development of catalytic C-H activation and cross-coupling reactions offers a promising avenue for the more direct and atom-economical synthesis of benzylphenylpropanoic acids. These methods can reduce the number of synthetic steps and the generation of byproducts. As the demand for these compounds and their derivatives grows, the implementation of green chemistry principles will be essential for ensuring their sustainable production.
Q & A
Q. What are the recommended synthetic routes for 3-(4-Benzylphenyl)propanoic acid to ensure high yield and purity?
- Methodological Answer: A common approach involves coupling 4-benzylphenyl Grignard reagents with acrylic acid derivatives under controlled conditions. For example, benzyl-protected intermediates can be synthesized via Friedel-Crafts alkylation, followed by hydrolysis of the ester group to yield the propanoic acid moiety. Purification typically involves recrystallization using ethanol/water mixtures or silica gel chromatography with hexane/ethyl acetate gradients. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/0.1% formic acid mobile phase) and H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 2.8–3.1 ppm for propanoic acid chain) .
Q. What safety protocols should be prioritized when handling this compound in the lab?
- Methodological Answer: Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to minimize inhalation risks. Store the compound in a cool, dry environment away from oxidizers. In case of spills, neutralize with sodium bicarbonate and dispose of waste in accordance with hazardous chemical guidelines. No acute toxicity is reported for structurally similar phenylpropanoic acids, but standard precautions for organic acids (e.g., pH monitoring) are advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?
- Methodological Answer: Discrepancies often arise due to differences in microbial flora activity (e.g., gut microbiota vs. liver microsomes). To address this:
Perform isotopic labeling (e.g., C-tracing) to track metabolic intermediates in fecal samples and hepatic cells.
Use LC-MS/MS with MRM (multiple reaction monitoring) to quantify phase I (hydroxylation) and phase II (glucuronidation/sulfation) metabolites.
Cross-reference with known pathways of analogs like 3-(4-hydroxyphenyl)propanoic acid, which undergoes dehydroxylation to form 3-phenylpropanoic acid and subsequent conjugation .
Q. What advanced analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer:
- HPLC-UV/Vis : Use a reverse-phase C18 column (150 × 4.6 mm, 5 µm) with a mobile phase of 60:40 methanol/0.1% trifluoroacetic acid (λ = 254 nm). Detection limits can reach 0.1 µg/mL.
- LC-ESI-MS/MS : Employ electrospray ionization in negative mode (m/z 255.1 → 163.0 for quantification). Validate with spiked plasma samples (recovery >85%, RSD <10%).
- NMR Metabolomics : H-C HSQC can distinguish between conjugated and free forms in urine or serum .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
